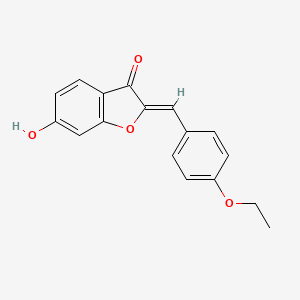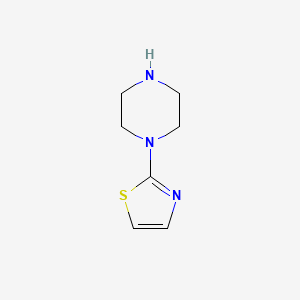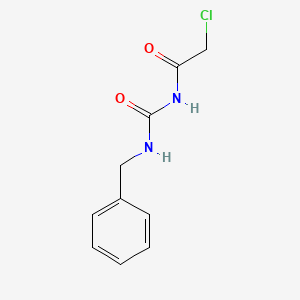
1-(4-Fluorobenzyl)-1H-indole
Übersicht
Beschreibung
“1-(4-Fluorobenzyl)-1H-indole” is a chemical compound with the molecular formula C11H15FN2 . It is related to 1-(4-Fluorobenzyl)piperazine, which is used as a precursor in the synthesis of a variety of biologically active molecules .
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorobenzyl)-1H-indole” can be analyzed using various spectroscopic techniques. For instance, 19F NMR can provide a wealth of molecular structure information as well as its associated chemical environment .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluorobenzyl)-1H-indole” can be inferred from related compounds. For instance, 1-(4-Fluorobenzyl)piperazine has a density of 1.1±0.1 g/cm3, a boiling point of 277.6±25.0 °C at 760 mmHg, and a flash point of 121.7±23.2 °C .
Wissenschaftliche Forschungsanwendungen
Environmental Science: Degradation Kinetics
Studies on similar compounds have focused on understanding their degradation kinetics in various environmental conditions, which could be relevant for assessing the environmental impact and breakdown of 1-(4-Fluorobenzyl)-1H-indole .
Pharmacology: Synthetic Cannabinoids
Related structures have been investigated for their use as synthetic cannabinoids, which suggests that 1-(4-Fluorobenzyl)-1H-indole might also be studied for similar pharmacological properties .
Material Science: Electronics and Photonics
Analytical Chemistry: Reagents
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as 4-(4-fluorobenzyl)piperidine and [1-(4-Fluorobenzyl)Cyclobutyl]Methyl have been reported to interact with targets like Beta-secretase 1 and Cathepsin K respectively . These proteins play crucial roles in various biological processes, including the regulation of amyloid precursor protein processing and bone remodeling.
Mode of Action
This interaction could potentially alter the normal functioning of the target proteins, resulting in various downstream effects .
Biochemical Pathways
A study on a similar compound, 1-(4-(4-(4-fluorobenzyl)-1-piperazinyl)butyl)indolin-2-one, suggests that it may interact with dopamine d2-like receptors . This interaction could potentially influence various downstream effects related to neurotransmission.
Pharmacokinetics
Similar compounds like mosapride citrate have been reported to exhibit linear pharmacokinetics, with the maximum concentration (cmax) and area under the curve (auc) increasing proportionally with the dose .
Result of Action
Based on the reported effects of similar compounds, it can be inferred that this compound might lead to changes in cellular signaling and neurotransmission .
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPAZBSSZIZVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359515 | |
| Record name | 1-(4-Fluorobenzyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-1H-indole | |
CAS RN |
204205-77-6 | |
| Record name | 1-(4-Fluorobenzyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(4-Fluorobenzyl)-1H-indole in the context of synthetic cannabinoids?
A: This compound serves as a key structural component in various synthetic cannabinoids, including FDU-PB-22 [], ACBM-BZ-F [], and several others []. These synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in cannabis by interacting with cannabinoid receptors in the body.
Q2: How does the structure of 1-(4-Fluorobenzyl)-1H-indole contribute to its activity?
A: While the provided research doesn't delve into the specific binding interactions, it highlights that modifications to the 1-(4-Fluorobenzyl)-1H-indole core can significantly impact the activity and potency of the resulting synthetic cannabinoids. For instance, changing the substituents on the indole or the nature of the attached groups can alter binding affinity for cannabinoid receptors []. Additionally, the presence of the 4-fluorobenzyl group is thought to be important for activity, potentially influencing receptor binding or metabolic stability [].
Q3: What metabolic pathways are involved in the breakdown of synthetic cannabinoids containing 1-(4-Fluorobenzyl)-1H-indole?
A: Research suggests that glucuronidation plays a major role in the metabolism of these compounds. Specifically, UGT enzymes, particularly UGT1A10, exhibit high activity in catalyzing the glucuronidation of metabolites like FBI-COOH, which is formed from FDU-PB-22 []. This metabolic process is crucial for understanding the clearance and potential drug interactions of these synthetic cannabinoids.
Q4: What are the analytical techniques used to identify and quantify 1-(4-Fluorobenzyl)-1H-indole-containing compounds?
A: Researchers utilize a combination of advanced analytical techniques to study these substances. These include GC-MS, 1H and 13C NMR, and IR spectroscopy for structural characterization []. Additionally, UPLC-HR-MS/MS is employed to investigate the metabolism and identify specific metabolites generated by human liver microsomes []. These techniques provide valuable insights into the chemical properties, metabolic fate, and potential for detection of these synthetic cannabinoids.
Q5: Are there any known safety concerns associated with synthetic cannabinoids containing the 1-(4-Fluorobenzyl)-1H-indole moiety?
A: While this specific Q&A focuses on the scientific aspects and avoids medical information, it's important to note that synthetic cannabinoids, in general, pose significant health risks. Their consumption can lead to various adverse effects and even fatality. The research emphasizes the importance of understanding the metabolic pathways [] and identifying reliable biomarkers [] to address the growing concern surrounding the abuse of these substances.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)






![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)



